6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one
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Overview
Description
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one is a chemical compound characterized by its unique spirocyclic structure This compound features a bromine atom attached to the isoquinoline ring, which is fused with a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one typically involves the reaction of isoquinoline derivatives with brominating agents. One common method includes the bromination of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of hydrogenated isoquinoline derivatives.
Scientific Research Applications
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The spirocyclic structure may also contribute to the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6’-chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one
- 6’-fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one
- 6’-iodo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one
Uniqueness
6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinolin]-3’-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
1784991-83-8 |
---|---|
Molecular Formula |
C11H10BrNO |
Molecular Weight |
252.1 |
Purity |
0 |
Origin of Product |
United States |
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